molecular formula C9H12ClOP B14594344 Ethyl(4-methylphenyl)phosphinic chloride CAS No. 61388-03-2

Ethyl(4-methylphenyl)phosphinic chloride

Cat. No.: B14594344
CAS No.: 61388-03-2
M. Wt: 202.62 g/mol
InChI Key: XYZRSYGLUFPRGX-UHFFFAOYSA-N
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Description

Ethyl(4-methylphenyl)phosphinic chloride is an organophosphorus compound that contains a phosphinic chloride group attached to an ethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(4-methylphenyl)phosphinic chloride can be synthesized through the reaction of 4-methylphenylphosphinic acid with thionyl chloride. The reaction typically involves heating the phosphinic acid with an excess of thionyl chloride under reflux conditions. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl(4-methylphenyl)phosphinic chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphinic chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphinic amides, esters, or thioesters.

    Oxidation Reactions: The compound can be oxidized to form phosphinic acids or phosphine oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of this compound can yield phosphines or phosphine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Phosphinic Amides: Formed by substitution with amines

    Phosphinic Esters: Formed by substitution with alcohols

    Phosphine Oxides: Formed by oxidation reactions

Scientific Research Applications

Ethyl(4-methylphenyl)phosphinic chloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or modulators.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl(4-methylphenyl)phosphinic chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphinic chloride group can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Additionally, the compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Comparison with Similar Compounds

Ethyl(4-methylphenyl)phosphinic chloride can be compared to other similar compounds such as:

    Phenylphosphinic Chloride: Lacks the ethyl and 4-methyl groups, leading to different reactivity and applications.

    Ethylphosphinic Chloride: Lacks the 4-methylphenyl group, resulting in different chemical properties and uses.

    Methylphenylphosphinic Chloride:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

61388-03-2

Molecular Formula

C9H12ClOP

Molecular Weight

202.62 g/mol

IUPAC Name

1-[chloro(ethyl)phosphoryl]-4-methylbenzene

InChI

InChI=1S/C9H12ClOP/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

XYZRSYGLUFPRGX-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC=C(C=C1)C)Cl

Origin of Product

United States

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